molecular formula C12H20O4 B158417 Diethyl cyclohexane-1,2-dicarboxylate CAS No. 10138-59-7

Diethyl cyclohexane-1,2-dicarboxylate

Cat. No. B158417
CAS RN: 10138-59-7
M. Wt: 228.28 g/mol
InChI Key: ZTUZDYWYNQDJKR-UHFFFAOYSA-N
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Description

Diethyl cyclohexane-1,2-dicarboxylate is a chemical compound with the molecular formula C12H20O4 . It is also known by other names such as Diethyl hexahydrophthalate and 1,2-Cyclohexanedicarboxylic Acid Diethyl Ester . The compound has a molecular weight of 228.28 g/mol .


Synthesis Analysis

The synthesis of Diethyl cyclohexane-1,2-dicarboxylate involves a Raney Ni-catalyzed hydrogenation of diacetone alcohol followed by a one-step dehydration/Diels-Alder reaction of the resulting 2-methylpentane-2,4-diol and diethyl fumarate in a ChCl/EG deep eutectic mixture, catalyzed by Amberlyst-15 .


Molecular Structure Analysis

The IUPAC name for Diethyl cyclohexane-1,2-dicarboxylate is diethyl cyclohexane-1,2-dicarboxylate . The InChI representation of the compound is InChI=1S/C12H20O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h9-10H,3-8H2,1-2H3 . The compound has a Canonical SMILES representation as CCOC(=O)C1CCCCC1C(=O)OCC .


Physical And Chemical Properties Analysis

Diethyl cyclohexane-1,2-dicarboxylate has a molecular weight of 228.28 g/mol . It has an XLogP3-AA value of 2.2, indicating its partition coefficient between octanol and water . The compound has no hydrogen bond donors but has 4 hydrogen bond acceptors . It has 6 rotatable bonds .

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Cyclohexane derivatives, including diethyl cyclohexane-1,2-dicarboxylate, have been explored for their potential antimicrobial properties. A study synthesized a specific derivative that showed promising antimicrobial properties against Gram-negative bacteria and some fungi, highlighting its potential in fighting antimicrobial resistance (Shoaib, 2019).

Applications in Plastics and Polymer Chemistry

  • Diethyl cyclohexane-1,2-dicarboxylate has been identified as a component of new generation plasticizers, offering an alternative to traditional plasticizers and reducing toxic effects on human health during their release from polymers (Dziwiński, Poźniak & Lach, 2017).
  • Another study focused on the synthesis and application of an alternative plasticizer, highlighting its environmentally friendly and non-toxic nature, with performance comparable to phthalates (Ou, Ding & Zhang, 2014).

Environmental and Health Monitoring

  • Research has been conducted to measure the environmental exposure to diethyl cyclohexane-1,2-dicarboxylate derivatives, particularly focusing on their presence in human urine as exposure biomarkers (Silva et al., 2013).

Chemical Synthesis and Catalysis

  • The compound has been used in chemical synthesis, such as in the preparation of polydiglycol cyclohexane 1,2-dicarboxylate, showcasing its role in catalysis and polymer science (Biao, 2011).
  • Another study involved its use in chemoenzymatic syntheses of novel ligands, demonstrating its utility in the creation of new chemical entities for various applications (González‐Sabín, Gotor & Rebolledo, 2006).

Safety And Hazards

Diethyl cyclohexane-1,2-dicarboxylate may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . Protective equipment such as gloves and eye protection should be worn when handling the compound .

properties

IUPAC Name

diethyl cyclohexane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUZDYWYNQDJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90906103
Record name Diethyl cyclohexane-1,2-dicarboxylate
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Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl cyclohexane-1,2-dicarboxylate

CAS RN

10138-59-7
Record name 1,2-Diethyl 1,2-cyclohexanedicarboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane-1,2-dicarboxylic acid, diethyl ester
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Record name Diethyl hexahydrophthalate
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Record name Diethyl cyclohexane-1,2-dicarboxylate
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Record name 10138-59-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Biedermann-Brem, M Biedermann, S Pfenninger… - Chromatographia, 2008 - Springer
In 1999, the EU banned the use of certain phthalates as plasticizers for toys and childcare products. To check the plasticizers actually used, in the first half of 2007 toys and childcare …
Number of citations: 83 link.springer.com
S Biedermann-Brem, M Biedermann… - Food additives and …, 2005 - Taylor & Francis
A gas chromatographic (FID) method is described which aims at the quantitative compositional analysis of the additives in plasticized PVC, particularly the plastisols used as gaskets for …
Number of citations: 51 www.tandfonline.com
B Yao, Z Wojnarowska, M Paluch - Journal of Molecular Liquids, 2021 - Elsevier
An ultimate aim of researchers is to predict the properties of matter based on the molecular structure. However, despite many efforts, this goal is still far from being achieved. Herein, …
Number of citations: 1 www.sciencedirect.com
CJ Devlin, BJ Walker - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
The stereochemistry of dehalogenation reactions with triphenylphosphine (a two-electron dehalogenating reagent) has been investigated. Both eythro-(or meso-) and threo-[or (±)-] …
Number of citations: 13 pubs.rsc.org
P Ji, Y Song, T Drake, SS Veroneau, Z Lin… - Journal of the …, 2018 - ACS Publications
Titania (TiO 2 ) is widely used in the chemical industry as an efficacious catalyst support, benefiting from its unique strong metal–support interaction. Many proposals have been made to …
Number of citations: 114 pubs.acs.org
S Cao, BT Murphy, C Foster, JS Lazo… - Bioorganic & medicinal …, 2009 - Elsevier
Some simplified adociaquinone B analogs and a series of 1,4-naphthoquinone derivatives were synthesized and tested against the three enzymes Cdc25B, MKP-1, and MKP-3. …
Number of citations: 35 www.sciencedirect.com
EL Wittbecker, HK Hall Jr… - Journal of the American …, 1960 - ACS Publications
Polycyclohexylene ether has been prepared by an ionic polymerization of 7-oxabicyclo [2: 2: 1] heptane using catalysts suitable for the polymerization of tetrahydrofuran. This high …
Number of citations: 89 pubs.acs.org
M Aznar, A Rodriguez-Lafuente, P Alfaro… - Analytical and …, 2012 - Springer
Ultra-performance liquid chromatography (UPLC) coupled to mass spectrometry (MS) is a useful tool in the analysis of non-volatile compounds, and the use of a quadrupole-time-of-…
Number of citations: 60 link.springer.com
N Mladenov, NG Dodder, L Steinberg, W Richardot… - Chemosphere, 2022 - Elsevier
The persistence of trace organic chemicals in treated effluent derived from both centralized wastewater treatment plants (WWTPs) and decentralized wastewater treatment systems (…
Number of citations: 19 www.sciencedirect.com
Z Liu - Green Catalytic Hydrogenation of Phthalate …, 2022 - Springer
Foreign and Domestic Inventions and Patents | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink Search Book cover Green …
Number of citations: 0 link.springer.com

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